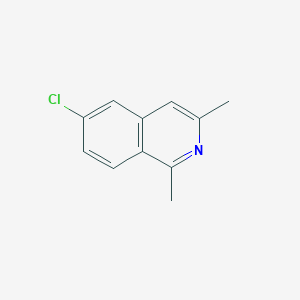

6-Chloro-1,3-dimethylisoquinoline

Description

Structure

3D Structure

Properties

CAS No. |

73480-87-2 |

|---|---|

Molecular Formula |

C11H10ClN |

Molecular Weight |

191.65 g/mol |

IUPAC Name |

6-chloro-1,3-dimethylisoquinoline |

InChI |

InChI=1S/C11H10ClN/c1-7-5-9-6-10(12)3-4-11(9)8(2)13-7/h3-6H,1-2H3 |

InChI Key |

UXIDNCBGQVOCNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)Cl)C(=N1)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Transformation Studies of 6 Chloro 1,3 Dimethylisoquinoline

Reactivity of the Isoquinoline (B145761) Nitrogen Atom

The nitrogen atom in the isoquinoline ring of 6-chloro-1,3-dimethylisoquinoline imparts basic properties to the molecule, making it susceptible to protonation and quaternization reactions. The lone pair of electrons on the nitrogen is available for reaction with electrophiles.

Being an analogue of pyridine (B92270), isoquinoline itself is a weak base with a pKa of 5.14 for its conjugate acid. thieme-connect.de The presence of two electron-donating methyl groups at the C-1 and C-3 positions in this compound is expected to increase the electron density on the nitrogen atom, thereby enhancing its basicity compared to the parent isoquinoline. Conversely, the electron-withdrawing chloro group at the C-6 position will have a modest acidifying effect. The net effect on the pKa would depend on the balance of these electronic influences.

The nitrogen atom readily reacts with alkylating agents to form quaternary isoquinolinium salts. researchgate.netcardiff.ac.ukwikipedia.org For instance, the reaction with an alkyl halide, such as methyl iodide, would yield the corresponding N-methylisoquinolinium iodide. These quaternization reactions are fundamental in modifying the electronic properties of the isoquinoline ring system, often activating it for subsequent functionalization. cardiff.ac.uk

Table 1: Comparison of pKa Values for Isoquinoline and Related Heterocycles

| Compound | pKa of Conjugate Acid |

| Pyridine | 5.23 researchgate.net |

| Quinoline (B57606) | 4.90 |

| Isoquinoline | 5.14 thieme-connect.de |

| 2-Methylpyridine | 5.97 |

This table provides context for the basicity of the isoquinoline nitrogen by comparing it to related nitrogen-containing heterocycles.

Functional Group Interconversions Involving the Chloro Substituent

The chloro group at the C-6 position is a key site for synthetic transformations, enabling the introduction of a wide range of functional groups through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) on the benzene (B151609) ring of the isoquinoline core is generally less facile than on the pyridine ring. However, the presence of activating groups can promote such reactions. researchgate.netchemeurope.comorganic-chemistry.org In the case of this compound, the reaction with strong nucleophiles can lead to the displacement of the chloride ion.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. researchgate.netchemeurope.com The nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemeurope.comorganic-chemistry.org Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product.

In some instances, particularly with very strong bases like potassium amide in liquid ammonia, the reaction can proceed through an elimination-addition mechanism involving a benzyne-type intermediate (aryne mechanism) or through more complex pathways like the SN(ANRORC) mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure). The latter has been observed in the amination of 3-bromoisoquinoline. mdpi.com

Common nucleophiles employed in these reactions include alkoxides, amines, and thiolates. For example, reaction with sodium methoxide (B1231860) would be expected to yield 6-methoxy-1,3-dimethylisoquinoline.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro substituent at C-6 of this compound serves as an excellent handle for such transformations. nih.govscirp.orgchemicalbook.com

Suzuki Coupling: This reaction involves the coupling of the chloro-isoquinoline with an organoboron reagent, such as a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. nih.govclockss.org This methodology is highly versatile for the formation of aryl-aryl bonds. For instance, coupling with phenylboronic acid would yield 6-phenyl-1,3-dimethylisoquinoline.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a carbon-carbon bond between the chloro-isoquinoline and a terminal alkyne. thieme-connect.dechemeurope.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. This reaction would be expected to produce 6-alkynyl-1,3-dimethylisoquinoline derivatives.

Heck Reaction: The Heck reaction couples the chloro-isoquinoline with an alkene to form a new carbon-carbon bond at the vinylic position. wikipedia.orgorganic-chemistry.orgscirp.org This reaction provides a direct method for the alkenylation of the isoquinoline core.

Other important palladium-catalyzed reactions include the Buchwald-Hartwig amination for the formation of carbon-nitrogen bonds, and cyanation reactions to introduce a nitrile group. researchgate.net

Table 2: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Chloro-Heterocycles

| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki | 2,6-Dichloropyridine | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 79 |

| Sonogashira | 6-Chloro-2,8-diiodo-9-substituted-purine | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N | DMF | RT | 85 |

| Heck wikipedia.org | o-Iodobenzaldehyde imine | Various alkenes | Pd(OAc)₂/PPh₃ | Et₃N | Acetonitrile | 80 | up to 95 |

| Amination | 2,8-Dichloroquinoline | Adamantan-1-amine | Pd₂(dba)₃/BINAP | NaOBu-t | Toluene | 100 | 64 |

| Cyanation | Aryl Chloride | Zn(CN)₂ | Pd₂(dba)₃/ligand | DMA | 100 | up to 97 |

This table illustrates typical conditions for palladium-catalyzed cross-coupling reactions on chloro-substituted aza-heterocycles, which are analogous to this compound.

Reactivity of the Methyl Substituents at C-1 and C-3

The methyl groups at the C-1 and C-3 positions are activated by the adjacent nitrogen atom and the aromatic ring system, making them susceptible to a variety of reactions, including oxidation and deprotonation.

The methyl groups of 1,3-dimethylisoquinoline (B167970) can be oxidized to various degrees. For instance, the oxidation of 1,3-dimethylisoquinoline 2-oxide with acetic anhydride (B1165640) has been shown to yield 1-(acetoxymethyl)-3-methylisoquinoline, which can be subsequently hydrolyzed to the corresponding alcohol. researchgate.net This suggests that selective oxidation of the C-1 methyl group is possible. More vigorous oxidation conditions would likely lead to the formation of the corresponding carboxylic acids, isoquinoline-1-carboxylic acid and isoquinoline-3-carboxylic acid, respectively.

The protons of the methyl groups at C-1 and C-3 are acidic due to the electron-withdrawing nature of the imine-like nitrogen and the ability of the aromatic system to stabilize the resulting carbanion. wikipedia.org These positions can be deprotonated by strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA), to form the corresponding lithiated species. wikipedia.orgresearchgate.net

These organolithium intermediates are powerful nucleophiles and can react with a wide range of electrophiles, allowing for the elongation and functionalization of the methyl side chains. For example, reaction with an alkyl halide would lead to a longer alkyl chain at the C-1 or C-3 position. Quenching with an aldehyde or ketone would introduce a secondary or tertiary alcohol functionality, respectively. This reactivity provides a versatile route for the elaboration of the 1,3-dimethylisoquinoline scaffold.

Table 3: Electrophiles for Reaction with Lithiated Heterocycles

| Electrophile | Product Type |

| Alkyl Halides (e.g., CH₃I, CH₂=CHCH₂Br) | Alkylated heterocycle |

| Aldehydes (e.g., Benzaldehyde) | Secondary alcohol |

| Ketones (e.g., Acetone) | Tertiary alcohol |

| Esters (e.g., Ethyl benzoate) | Ketone |

| Carbon Dioxide (CO₂) | Carboxylic acid |

| Disulfides (e.g., (PhS)₂) | Thioether |

This table lists common electrophiles that can react with the carbanions generated from the deprotonation of the methyl groups on this compound, based on the known reactivity of similar lithiated heterocycles.

Mechanistic Investigations of Key Reactions

Detailed mechanistic studies specifically on this compound are limited. However, the general mechanisms for electrophilic aromatic substitution on isoquinoline systems are well-established and can be applied to understand the reactivity of this specific compound. youtube.comyoutube.com

Reaction Pathway Elucidation

The elucidation of reaction pathways for electrophilic aromatic substitution on this compound would hypothetically involve a two-step addition-elimination mechanism.

Formation of the Electrophile: The reaction is initiated by the generation of a strong electrophile (E+). For instance, in a nitration reaction, nitric acid is protonated by sulfuric acid, which then loses a water molecule to form the highly reactive nitronium ion (NO2+). youtube.com

Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring of this compound acts as a nucleophile, attacking the electrophile. This attack disrupts the aromaticity of the benzene ring and forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. Attack at C-5, for example, would lead to a sigma complex where the positive charge is delocalized over the ring system.

Deprotonation and Restoration of Aromaticity: In the final step, a weak base in the reaction mixture, such as the bisulfate ion (HSO4-), removes a proton from the carbon atom to which the electrophile has attached. This step restores the aromaticity of the benzene ring, leading to the formation of the substituted product.

Intermediate Identification and Characterization

The primary intermediates in the electrophilic aromatic substitution of this compound are the resonance-stabilized sigma complexes (arenium ions). While direct spectroscopic observation of these intermediates for this specific compound is not reported, their existence is a cornerstone of the established mechanism for this class of reactions.

The structure of the sigma complex can be inferred from the position of electrophilic attack. For an attack at the C-5 position, the positive charge in the resonance structures of the arenium ion would be distributed across the benzene ring. The stability of this intermediate is influenced by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine at C-6 would destabilize the intermediate to some extent compared to an unsubstituted isoquinoline, but its para-directing resonance effect would favor the formation of the C-5 substituted product.

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the reaction pathway and the structures of the intermediates. mdpi.comnih.gov Such studies would provide valuable insights into the relative energies of the sigma complexes formed by attack at different positions, thereby predicting the most likely reaction products.

Computational and Theoretical Investigations of 6 Chloro 1,3 Dimethylisoquinoline

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 6-Chloro-1,3-dimethylisoquinoline. While specific experimental and computational studies on this exact molecule are not widely available in public literature, we can infer its properties based on analyses of similar compounds, such as isoquinoline (B145761) and its substituted derivatives. researchgate.net

For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-311++G(d,p), would be employed to optimize the molecular geometry and compute its electronic properties. researchgate.net

Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for Isoquinoline and Expected Trends for this compound

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoquinoline (Calculated) researchgate.net | -6.5 | -1.2 | 5.3 |

| This compound (Expected Trend) | Lowered by Cl, Raised by CH₃ | Lowered by Cl, Raised by CH₃ | Likely altered |

Note: The values for this compound are illustrative and represent expected trends based on the effects of the substituents. Actual values would require specific DFT calculations for this molecule.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In isoquinoline, the region around the nitrogen atom is expected to have the most negative potential due to the lone pair of electrons, making it a primary site for protonation and electrophilic attack. researchgate.net For this compound, the introduction of the electronegative chlorine atom at the 6-position would draw electron density towards it, creating a region of more positive potential on the adjacent carbon atoms and a more negative potential around the chlorine atom itself. The methyl groups, being electron-donating, would slightly increase the electron density in their vicinity.

Atomic Charges and Bond Orders

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in a molecule, providing information on atomic charges and bond orders. This analysis helps in understanding the nature of the chemical bonds and the charge distribution across the molecule.

In this compound, the nitrogen atom would carry a significant negative charge due to its high electronegativity. The carbon atom attached to the chlorine (C6) would have a partial positive charge, while the chlorine atom would have a partial negative charge. The carbon atoms of the methyl groups would also exhibit a slight negative charge, with the attached hydrogen atoms being slightly positive. Bond orders would reflect the aromatic nature of the isoquinoline core, with values intermediate between single and double bonds, and single bonds for the methyl and chloro substituents.

Conformational Analysis and Molecular Dynamics Simulations

The presence of substituent groups, particularly the two methyl groups, introduces conformational flexibility to the this compound molecule.

Conformational Preferences of Substituents

The two methyl groups at positions 1 and 3 of the isoquinoline ring can, in principle, rotate. However, due to the planar nature of the aromatic isoquinoline core, the primary conformational flexibility would relate to the orientation of the methyl hydrogens. Computational studies on similar dimethyl-substituted heterocyclic systems often show a preference for conformations that minimize steric hindrance. arxiv.orgnih.gov For instance, in 1,3-dimethylimidazolium, specific orientations of the methyl groups are favored to reduce steric clash. arxiv.orgnih.gov It is likely that the methyl groups in this compound would adopt a staggered conformation relative to the adjacent bonds in the ring to minimize repulsive interactions.

Energy Landscape Exploration

Molecular dynamics (MD) simulations can be employed to explore the conformational space and energy landscape of a molecule over time. An MD simulation of this compound would reveal the accessible conformations and the energy barriers between them.

Reaction Mechanism Computational Studies

Computational studies on the reaction mechanisms for the synthesis of this compound, including the characterization of transition states and the energetic profiles of synthetic pathways, have not been reported in the reviewed literature. While general synthetic routes for substituted isoquinolines are known, such as the Bischler-Napieralski and Pictet-Spengler reactions, detailed computational modeling of these pathways for this specific chloro- and dimethyl-substituted derivative is not available.

There are no published data on the characterization of transition states involved in the synthesis of this compound. Such studies would typically involve methods like Density Functional Theory (DFT) to locate and verify the transition state structures, often confirmed by the presence of a single imaginary frequency in vibrational analysis. This information is crucial for understanding the kinetics and feasibility of different synthetic routes.

Similarly, the energetic profiles, which map the energy changes along a reaction coordinate for the synthesis of this compound, have not been computationally investigated. These profiles are essential for comparing the favorability of different reaction mechanisms and for optimizing reaction conditions.

Spectroscopic Property Prediction (Theoretical)

Theoretical predictions of the spectroscopic properties of this compound are not available in the current body of scientific literature. While experimental spectroscopic data may exist, the corresponding theoretical calculations, which are invaluable for spectral assignment and interpretation, have not been published.

No theoretical predictions for the 1H and 13C NMR chemical shifts of this compound have been found. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose and provide valuable comparisons to experimental data for structure verification.

Theoretical vibrational frequency analyses for this compound, which would predict its infrared (IR) spectrum, are not present in the literature. These calculations help in assigning the various vibrational modes of the molecule to the experimentally observed absorption bands.

There are no published theoretical studies on the electronic excitation spectra (UV-Vis) of this compound. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting UV-Vis spectra, providing insights into the electronic transitions within the molecule.

Applications in Organic Synthesis and Functional Material Science

6-Chloro-1,3-dimethylisoquinoline as a Versatile Synthetic Intermediate

As a building block in organic synthesis, this compound offers a reactive and adaptable scaffold for constructing a diverse array of more complex molecules.

The isoquinoline (B145761) core is a prevalent motif in numerous biologically active compounds and natural products. acs.orgnih.govrsc.org The presence of the chloro and methyl groups on the this compound ring provides specific points for chemical modification, allowing for the elaboration of the basic isoquinoline structure into more intricate heterocyclic systems. nih.gov Modern synthetic methodologies are continuously being developed to construct complex isoquinoline skeletons, moving beyond traditional multi-step procedures to more efficient and environmentally friendly strategies. nih.govnih.gov These advanced methods often involve transition-metal catalysis to achieve novel molecular frameworks. researchgate.net

For instance, the chloro group at the 6-position can be a site for various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of a wide range of substituents and the creation of novel, highly functionalized isoquinoline derivatives. The methyl groups can also influence the reactivity of the ring system and can be functionalized under specific conditions. This versatility makes this compound a key starting material for the synthesis of diverse heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. nih.govrsc.org

| Functional Group | Position | Potential Reactions | Significance |

|---|---|---|---|

| Chloro | 6 | Cross-coupling (e.g., Suzuki, Buchwald-Hartwig), Nucleophilic Aromatic Substitution | Allows for the introduction of diverse aryl, alkyl, and amino groups, leading to a wide range of derivatives. |

| Methyl | 1, 3 | Oxidation, Halogenation, Condensation | Can be transformed into other functional groups or used to modulate the electronic properties and steric environment of the molecule. |

| Isoquinoline Nitrogen | 2 | Alkylation, N-oxide formation | Enables modification of the heterocyclic core and can influence the compound's biological activity and physical properties. |

The synthesis of complex natural products and other intricate organic molecules often relies on the strategic use of pre-functionalized building blocks. harvard.edu this compound serves as such a building block, providing a rigid and predictable framework upon which to build molecular complexity. Its defined stereochemistry and reactive sites allow for controlled and sequential chemical transformations.

The development of modular and convergent synthetic strategies has further enhanced the utility of such intermediates. nih.gov For example, a multi-component reaction could potentially utilize a derivative of this compound to rapidly assemble a complex molecular architecture. The ability to construct diverse and complex molecules from this starting material is of significant interest in drug discovery and the development of new functional materials. nih.gov

Catalyst and Ligand Development (General for Isoquinolines)

The isoquinoline scaffold is not only a component of target molecules but also plays a crucial role in the development of catalysts and ligands for asymmetric synthesis. acs.orgchemicalbook.com While specific research on this compound in this context is limited, the broader class of isoquinoline derivatives has been extensively explored. chemicalbook.com

Axially chiral isoquinolines, for instance, have been successfully employed as ligands in a variety of metal-catalyzed asymmetric reactions. acs.org These ligands can create a specific chiral environment around a metal center, enabling the enantioselective synthesis of a desired product. nih.gov The electronic and steric properties of the isoquinoline ring can be fine-tuned by the introduction of substituents, which in turn influences the catalytic activity and selectivity. nih.gov Therefore, derivatives of this compound could potentially be developed into novel ligands for catalysis. The chloro and methyl groups would offer handles for further modification to optimize their performance in specific catalytic transformations. nih.gov Isoquinoline derivatives are also used in the production of dyes, paints, and as corrosion inhibitors.

Role in Supramolecular Chemistry and Self-Assembly (If applicable)

The ability of molecules to spontaneously organize into well-defined, larger structures through non-covalent interactions is the foundation of supramolecular chemistry. Isoquinoline derivatives have been shown to participate in such self-assembly processes. amerigoscientific.com The nitrogen atom in the isoquinoline ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking interactions.

These interactions can drive the formation of various supramolecular architectures, such as gels, liquid crystals, and molecular containers. The specific substitution pattern on the isoquinoline ring, including the presence of groups like chloro and methyl in this compound, can significantly influence the nature and strength of these non-covalent interactions, thereby dictating the final self-assembled structure. While direct studies on the supramolecular behavior of this compound are not extensively reported, the general principles suggest its potential utility in this field.

Potential in Functional Material Design (Theoretical/Exploratory)

The unique electronic and photophysical properties of the isoquinoline scaffold make it an attractive component for the design of functional organic materials. amerigoscientific.com Isoquinoline-based compounds have been investigated for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and electrochromic devices. amerigoscientific.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Principles for Halogenated and Alkylated Isoquinolines Theoretical and Methodological Focus

Theoretical Frameworks for SAR/SPR Studies

Quantitative Structure-Activity Relationships (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery, aiming to correlate the biological activity of a series of compounds with their physicochemical properties using statistical models. japsonline.com For isoquinoline (B145761) derivatives, QSAR models are instrumental in predicting biological activities and guiding the synthesis of new, more potent analogues. japsonline.comresearchgate.net

The general workflow of a QSAR study on isoquinoline derivatives typically involves the following steps:

Data Set Selection: A series of isoquinoline compounds with experimentally determined biological activities (e.g., IC50 values) against a specific target is compiled. japsonline.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are employed to build a mathematical model that relates the descriptors to the biological activity. japsonline.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. japsonline.com

A recent QSAR study on a series of 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors highlighted the importance of specific molecular descriptors in determining their bioactivity. japsonline.com Such models can provide valuable insights into the structural requirements for potent inhibition and can be used to predict the activity of novel isoquinoline derivatives prior to their synthesis. japsonline.com

Table 1: Common Molecular Descriptors in QSAR Studies of Isoquinolines

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Distribution of electrons, reactivity |

| Steric | Molecular volume, Surface area, Molar refractivity | Size and shape of the molecule |

| Hydrophobic | LogP, Hydrophobic surface area | Lipophilicity and partitioning behavior |

| Topological | Connectivity indices, Wiener index | Atomic connectivity and branching |

Molecular Docking and Ligand-Protein Interaction Modeling (Methodological aspects)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. researchgate.net This method is invaluable for understanding the specific interactions between isoquinoline derivatives and their biological targets at an atomic level. researchgate.netnih.gov

The process of molecular docking for an isoquinoline derivative like 6-Chloro-1,3-dimethylisoquinoline would generally involve:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein and the isoquinoline ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the receptor.

Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site.

Scoring and Analysis: The different poses of the ligand are evaluated using a scoring function that estimates the binding energy. The top-ranked poses are then analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Molecular docking studies have been successfully applied to various isoquinoline derivatives to elucidate their binding modes with different enzymes and receptors. researchgate.netnih.gov For instance, docking studies on quinoline (B57606) derivatives as HIV non-nucleoside reverse transcriptase inhibitors have revealed crucial hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov

Pharmacophore Modeling

Pharmacophore modeling is a powerful tool in drug design that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule to exert a specific biological activity. fiveable.menih.gov These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic groups, and positive or negative ionizable groups. nih.gov

A pharmacophore model for a series of active isoquinoline derivatives can be developed using either a ligand-based or structure-based approach. nih.gov

Ligand-based modeling: This approach is used when the three-dimensional structure of the target is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are believed to be responsible for their activity. nih.gov

Structure-based modeling: When the structure of the target protein is available, a pharmacophore model can be generated by identifying the key interaction points between the protein and a bound ligand. nih.gov

Once developed, the pharmacophore model can be used as a 3D query to screen large compound libraries to identify novel molecules with the desired biological activity. nih.gov

Influence of Chlorine Substitution on Molecular Properties and Potential Interactions (General principles)

The introduction of a chlorine atom at the 6-position of the isoquinoline ring in this compound can significantly influence its molecular properties and potential interactions with biological targets. The effects of halogen substitution are multifaceted and can be attributed to several factors:

Electronic Effects: Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). In the case of the isoquinoline ring, the inductive effect generally dominates, leading to a decrease in the electron density of the aromatic system. This can affect the pKa of the isoquinoline nitrogen, making it less basic.

Lipophilicity: The substitution of a hydrogen atom with a chlorine atom generally increases the lipophilicity of the molecule, which is often quantified by the logarithm of the octanol-water partition coefficient (logP). This increased lipophilicity can enhance membrane permeability and binding to hydrophobic pockets in proteins.

Halogen Bonding: Under specific circumstances, the chlorine atom can participate in halogen bonding, a non-covalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a lone pair of electrons on an oxygen or nitrogen atom. This can provide an additional stabilizing interaction with a biological target.

The presence of the chlorine atom can also alter the supramolecular interactions in the solid state, potentially leading to different crystal packing arrangements compared to the non-chlorinated parent compound. rsc.org

Role of Alkyl Substituents (Methyl at C-1 and C-3) on Molecular Properties and Conformational Features

The presence of methyl groups at the C-1 and C-3 positions of the isoquinoline core in this compound also has a profound impact on its molecular properties and conformational features.

Electronic Effects: Methyl groups are electron-donating through an inductive effect (+I), which increases the electron density of the isoquinoline ring system. This can influence the reactivity of the molecule and the basicity of the nitrogen atom.

Hydrophobicity: The addition of methyl groups increases the hydrophobic character of the molecule, which can enhance its ability to interact with hydrophobic regions of a protein binding site. nih.gov The increased number of methyl groups in proteins compared to nucleic acids is thought to contribute to their structural stability and dynamic properties. nih.gov

Metabolic Stability: Methyl groups can sometimes block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of a compound.

The interplay between the electron-donating methyl groups and the electron-withdrawing chlorine atom in this compound creates a unique electronic and steric profile that will ultimately determine its specific biological activities and physicochemical properties.

Bioisosteric Replacement Strategies (General for isoquinolines)

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modify the properties of a lead compound while retaining its desired biological activity. acs.orgnih.gov Bioisosteres are atoms, ions, or groups that have similar physical or chemical properties and produce broadly similar biological effects. baranlab.org For the isoquinoline scaffold, various bioisosteric replacements can be considered to fine-tune its properties.

Table 2: Examples of Bioisosteric Replacements for the Isoquinoline Scaffold

| Original Group/Atom | Bioisosteric Replacement(s) | Rationale for Replacement |

|---|---|---|

| Benzene (B151609) ring | Thiophene, Pyridine (B92270), Furan | Modify electronics, solubility, and metabolic profile |

| Nitrogen atom in the isoquinoline ring | CH (to give naphthalene) | Remove basicity, alter hydrogen bonding capacity |

| Chlorine atom | -F, -Br, -I, -CF3, -CN | Modulate lipophilicity, electronic effects, and size |

| Methyl group | -Ethyl, -CF3, -NH2 | Alter steric bulk, electronics, and hydrogen bonding potential |

For example, replacing the chlorine atom in this compound with a trifluoromethyl group (-CF3) would significantly increase its lipophilicity and electron-withdrawing character. Alternatively, replacing one of the methyl groups with an amino group (-NH2) would introduce a hydrogen bond donor and increase polarity. These modifications can lead to significant changes in biological activity, selectivity, and pharmacokinetic properties. acs.orgnih.gov The strategic application of bioisosterism is a powerful tool for optimizing isoquinoline-based compounds into potential drug candidates. jst.go.jp

Development of Predictive Models for Isoquinoline Derivatives

The core principle behind predictive modeling for isoquinoline derivatives lies in establishing a mathematical correlation between the structural or property descriptors of these molecules and their biological activities. These models are built upon datasets of isoquinoline compounds with known activities and are validated to ensure their predictive power for new, untested molecules.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. The fundamental assumption is that the variation in the biological response is dependent on the variation in the molecular structure.

In the context of halogenated and alkylated isoquinolines, QSAR studies aim to understand how different halogen substitutions (e.g., chlorine, fluorine) and alkyl groups at various positions on the isoquinoline scaffold influence their biological activity. For instance, a QSAR model might reveal that the presence of an electron-withdrawing group like chlorine at a specific position enhances the inhibitory activity against a particular enzyme, while a bulky alkyl group at another position diminishes it.

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of isoquinoline derivatives with accurately measured biological activities is compiled. This set is typically divided into a training set for model development and a test set for external validation.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These can include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), geometric descriptors (e.g., molecular surface area), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, partial charges).

Feature Selection: From the large pool of calculated descriptors, the most relevant ones that have a significant impact on the biological activity are selected using various statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms.

Model Building and Validation: A mathematical model is constructed using the selected descriptors and the biological activity data of the training set. The model's statistical significance and predictive ability are rigorously assessed through internal validation (e.g., leave-one-out cross-validation) and external validation using the test set. researchgate.net

A study on pyrimido-isoquinolin-quinones, for example, developed 3D-QSAR models (CoMFA and CoMSIA) that demonstrated high correlation coefficients (r² of 0.938 and 0.895, respectively), indicating a strong relationship between the 3D steric and electronic fields of the molecules and their antibacterial activity. nih.gov The robustness of these models was confirmed by Y-randomization tests. nih.gov Similarly, a QSAR model for quinoline derivatives as c-MET inhibitors revealed that mass, electronegativity, and partial charges were influential descriptors for predicting inhibitory activity. nih.gov

Quantitative Structure-Property Relationship (QSPR)

QSPR modeling follows a similar methodology to QSAR but focuses on predicting the physicochemical properties of compounds rather than their biological activity. nih.gov These properties, such as solubility, lipophilicity (logP), and metabolic stability, are crucial for determining the drug-likeness and pharmacokinetic profile of a potential drug candidate. nih.gov

For halogenated and alkylated isoquinolines, QSPR models can predict how the introduction of different functional groups affects their properties. For example, adding a halogen atom generally increases lipophilicity, which can influence a compound's ability to cross cell membranes. An alkyl chain's length and branching can also significantly impact solubility and metabolic pathways.

The workflow for building a QSPR model mirrors that of QSAR, involving data compilation, descriptor calculation, model generation, and validation. nih.gov These models provide a means to predict properties even before a compound is synthesized, aiding in the design of molecules with favorable ADME (absorption, distribution, metabolism, and excretion) characteristics. nih.gov

Advanced Modeling Techniques

With the advent of advanced computational methods, more sophisticated modeling techniques are being applied to isoquinoline derivatives. These include:

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go beyond 2D descriptors and consider the three-dimensional steric and electrostatic fields of the molecules. nih.govmdpi.com This provides a more detailed understanding of the ligand-receptor interactions.

Machine Learning: Algorithms such as support vector machines (SVM), random forests, and deep neural networks are increasingly used to build highly predictive QSAR and QSPR models, especially for large and complex datasets. researchgate.netmdpi.com These methods can capture non-linear relationships between descriptors and activity that may be missed by traditional linear models.

Molecular Docking and Molecular Dynamics: These simulation techniques are often used in conjunction with QSAR models to visualize the binding mode of isoquinoline derivatives within the active site of a target protein. researchgate.net This provides a structural basis for the observed SAR and can guide the design of more potent and selective inhibitors.

The development of predictive models for isoquinoline derivatives is a dynamic field that continues to evolve with advancements in computational chemistry and machine learning. nih.govjapsonline.com These models have proven to be invaluable in accelerating the discovery and optimization of new therapeutic agents based on the versatile isoquinoline scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.